molecular formula C16H22O3 B8328334 Ethyl 3-(3-cyclopentyl-4-hydroxy-phenyl)propanoate

Ethyl 3-(3-cyclopentyl-4-hydroxy-phenyl)propanoate

Cat. No. B8328334
M. Wt: 262.34 g/mol
InChI Key: YQGOMYWUUCTKPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08367660B2

Procedure details

A flask containing 10% Pd/C (120 mg) was evacuated and then purged under a N2 atmosphere. To this was added a solution of ethyl 3-(4-benzyloxy-3-cyclopentyl-phenyl)prop-2-enoate (1.2 g, 3.42 mmol) in ethanol (15 mL). The reaction was stirred under H2 atmosphere for 12 h at room temperature. The catalyst was filtered off and the solvent was removed under reduced pressure. Purification by silica gel chromatography (0-30% ethyl acetate/hexanes) afforded ethyl 3-(3-cyclopentyl-4-hydroxy-phenyl)propanoate (857 mg, 96% yield). 1H NMR (400.0 MHz, DMSO-d6) δ 9.01 (s, 1H), 6.93 (d, J=2.1 Hz, 1H), 6.79 (dd, J=2.2, 8.1 Hz, 1H), 6.65 (d, J=8.1 Hz, 1H), 4.02 (q, J=7.1 Hz, 2H), 3.21-3.12 (m, 1H), 2.71 (t, J=7.5 Hz, 2H), 2.53-2.50 (m, obscured by DMSO peak, 2H), 1.92-1.85 (m, 2H), 1.78-1.68 (m, 2H), 1.66-1.55 (m, 2H), 1.54-1.45 (m, 2H), 1.15 (t, J=7.1 Hz, 3H).
Name
ethyl 3-(4-benzyloxy-3-cyclopentyl-phenyl)prop-2-enoate
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
120 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([CH:15]=[CH:16][C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:11][C:10]=1[CH:22]1[CH2:26][CH2:25][CH2:24][CH2:23]1)C1C=CC=CC=1>C(O)C.[Pd]>[CH:22]1([C:10]2[CH:11]=[C:12]([CH2:15][CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18])[CH:13]=[CH:14][C:9]=2[OH:8])[CH2:23][CH2:24][CH2:25][CH2:26]1

Inputs

Step One
Name
ethyl 3-(4-benzyloxy-3-cyclopentyl-phenyl)prop-2-enoate
Quantity
1.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)C=CC(=O)OCC)C1CCCC1
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
120 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred under H2 atmosphere for 12 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evacuated
CUSTOM
Type
CUSTOM
Details
purged under a N2 atmosphere
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography (0-30% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C1(CCCC1)C=1C=C(C=CC1O)CCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 857 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.